(5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone
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Overview
Description
“(5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone” is a chemical compound with the CAS Number: 2624417-17-8 . It has a molecular weight of 316.17 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.17 . It is a solid in its physical form . Unfortunately, more specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
(5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone has been studied for its potential use in scientific research applications, such as in the study of drug metabolism and pharmacokinetics. It has been used as a model compound to study the metabolism of drugs, as well as to study the effects of drugs on the body. Additionally, this compound has been studied for its potential use in drug discovery and development, as it is a relatively simple compound that can be used to study the effects of small molecule drugs on the body.
Mechanism of Action
The exact mechanism of action of (5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone is not fully understood. However, it is thought to interact with the central nervous system and may act as a partial agonist of certain receptors, such as the serotonin receptor 5-HT2A. Additionally, this compound may interact with other receptors, such as the dopamine receptor D2.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the body. In animal studies, this compound has been shown to have antidepressant-like effects, as well as anxiolytic-like effects. Additionally, this compound has been shown to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
(5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not approved for human or animal use, and its long-term safety has not been established.
Future Directions
The potential applications of (5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone are still being explored. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in drug discovery and development. Additionally, further research is needed to explore the potential therapeutic uses of this compound, such as its potential use in the treatment of depression and anxiety. Additionally, further research is needed to explore the potential side effects of this compound, as well as its potential use as an adjuvant therapy for other conditions.
Synthesis Methods
(5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of piperidine with 5-bromo-2-fluoro-3-methoxyphenyl bromide in the presence of a base, such as potassium carbonate. This reaction yields the desired compound in a high yield. Additionally, this compound can be synthesized from the reaction of piperidine with 5-bromo-2-fluoro-3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide.
Safety and Hazards
properties
IUPAC Name |
(5-bromo-2-fluoro-3-methoxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-18-11-8-9(14)7-10(12(11)15)13(17)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRDQMXQANEEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)N2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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